

crystal structure of 4-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)benzaldehyde

Cat. No.: B1586496

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **4-(4-Methoxyphenyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the single-crystal structure of **4-(4-Methoxyphenyl)benzaldehyde** ($C_{14}H_{12}O_3$), a key aromatic aldehyde derivative. We delve into the synthesis and crystallization protocols necessary to obtain high-quality single crystals, followed by a detailed exploration of the definitive structure elucidation using Single-Crystal X-ray Diffraction (SC-XRD). The guide synthesizes crystallographic data to discuss the molecule's distinct non-planar conformation, the specific intermolecular forces governing its crystal packing, and the resulting supramolecular architecture. The implications of these structural features on material properties and their relevance in the context of drug design and development are also examined.

Introduction: The Significance of Solid-State Structure

4-(4-Methoxyphenyl)benzaldehyde is an organic compound featuring two phenyl rings linked by an ether oxygen, with methoxy and formyl substituents. While its molecular formula provides basic chemical identity, its functionality in both materials science and medicinal chemistry is profoundly influenced by its three-dimensional arrangement in the solid state. The crystal

structure dictates key physicochemical properties, including melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the precise conformation and intermolecular interactions is critical, as these factors govern molecular recognition at biological targets. This guide offers an in-depth examination of the experimentally determined crystal structure, providing a foundational understanding for future research and application.

Synthesis and Single-Crystal Growth

The acquisition of a high-resolution crystal structure is fundamentally dependent on the quality of the single crystal. The synthesis and crystallization of **4-(4-Methoxyphenyl)benzaldehyde** is a multi-step process requiring careful control over reaction and purification conditions.

Synthesis via Nucleophilic Aromatic Substitution

The compound is efficiently synthesized via a nucleophilic aromatic substitution reaction.[\[1\]](#)[\[2\]](#) [\[3\]](#) The reaction involves the coupling of 4-methoxyphenol with 4-fluorobenzaldehyde.

- **Rationale for Reagent Choice:** 4-fluorobenzaldehyde is an excellent substrate because the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group. 4-methoxyphenol serves as the nucleophile.
- **Role of Solvent and Base:** The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the potassium carbonate base and the phenoxide intermediate. Potassium carbonate is a crucial component, as it deprotonates the hydroxyl group of 4-methoxyphenol, generating the more potent nucleophilic phenoxide anion required to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.[\[2\]](#)[\[3\]](#)

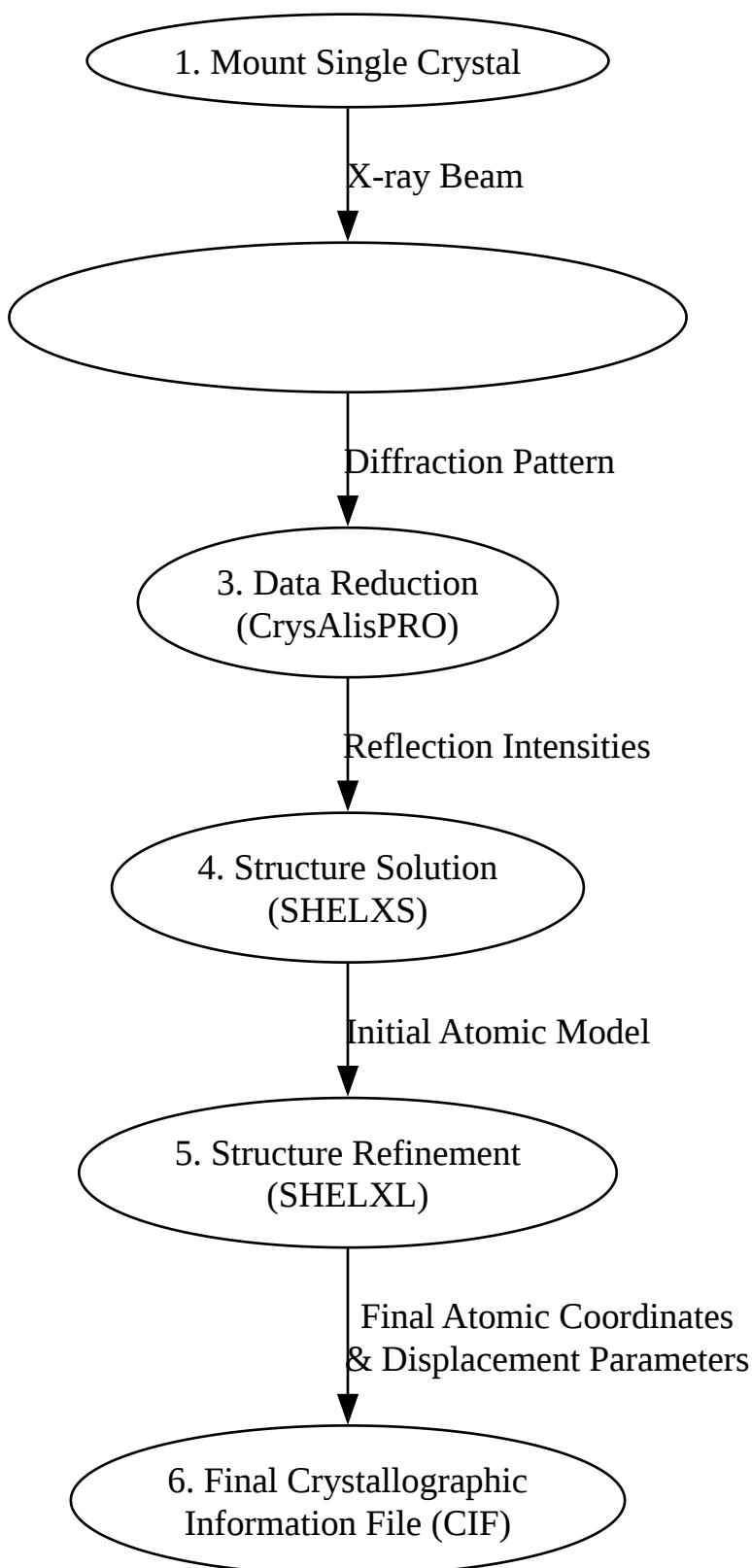
Experimental Protocol: Synthesis

- Combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in a reaction vessel containing dimethyl sulfoxide (DMSO).[\[2\]](#)
- Heat the mixture to 413 K (140 °C) and stir for approximately 45-60 minutes, monitoring for the consumption of starting materials (e.g., by TLC).[\[2\]](#)

- After cooling to room temperature, the reaction mixture is diluted with water and extracted multiple times with an organic solvent such as ethyl acetate.[3]
- The combined organic phases are washed with a saturated aqueous sodium chloride solution to remove residual DMSO and other aqueous impurities.[3]
- Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a viscous oil.[3]

Crystallization by Slow Evaporation

Obtaining crystals suitable for X-ray diffraction requires a slow, controlled crystallization process to allow for the formation of a well-ordered lattice.


- Causality of the Method: The crude product is first dissolved in a minimal amount of a good solvent (dichloromethane) and then diluted with a poor solvent (n-heptane).[2][3] This creates a supersaturated solution. Slow evaporation of the more volatile dichloromethane gradually increases the concentration of the solute beyond its solubility limit in the remaining solvent mixture, promoting the slow growth of large, well-defined single crystals over several days.[3] This method is superior to rapid precipitation, which often leads to amorphous solids or microcrystalline powders unsuitable for SC-XRD.

Experimental Protocol: Crystallization

- Dissolve the crude oil in a small volume of dichloromethane (e.g., 2 mL).[3]
- Transfer the solution to a wide-necked flask to increase the surface area for evaporation.[3]
- Dilute the solution with n-heptane (e.g., 1 mL).[3]
- Cover the flask loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature over several days.[3]
- Collect the resulting clear, colorless crystals and wash them with a small amount of cold n-heptane to remove any residual soluble impurities.[2][3]

Structure Determination by Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[\[4\]](#)

[Click to download full resolution via product page](#)

Fig 1. Workflow for Single-Crystal X-ray Diffraction Analysis.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. For **4-(4-Methoxyphenyl)benzaldehyde**, data was collected at a low temperature (173 K) to minimize thermal vibrations of the atoms, thereby improving the quality and resolution of the final structure.[1][3]

Crystallographic Data and Molecular Conformation

The analysis of the diffraction data provides a wealth of precise information about the crystal's unit cell and the geometry of the molecule itself.

Summary of Crystallographic Data

The key parameters defining the crystal structure of **4-(4-Methoxyphenyl)benzaldehyde** are summarized below.[1][3]

Parameter	Value	Source(s)
Chemical Formula	$C_{14}H_{12}O_3$	[1] [3]
Molecular Weight	228.24 g/mol	[1] [3]
Crystal System	Monoclinic	[1] [3]
Space Group	P2 ₁ /c	[1]
Temperature	173 K	[1] [3]
Unit Cell Dimensions		
a	12.1297 (7) Å	[1] [3]
b	7.6581 (4) Å	[1] [3]
c	12.3577 (7) Å	[1] [3]
β	103.769 (6)°	[1] [3]
Volume of Unit Cell	1114.92 (11) Å ³	[1] [3]
Z (Molecules/Unit Cell)	4	[1] [3]
Final R-factor	$R[F^2 > 2\sigma(F^2)] = 0.040$	[3]

Key Conformational Features

Unlike simple biphenyl, which can be planar in some crystalline environments, **4-(4-Methoxyphenyl)benzaldehyde** adopts a distinctly non-planar conformation.[\[5\]](#)

- Dihedral Angle: The most significant feature is the large dihedral angle of 71.52 (3)° between the least-squares planes of the two benzene rings.[\[1\]](#)[\[2\]](#)[\[3\]](#) This twisted conformation minimizes steric hindrance and is a fundamental aspect of its three-dimensional shape.
- Ether Linkage: The C-O-C angle of the central ether linkage is 118.82 (8)°.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This pronounced twist is critical for professionals in drug development, as it defines the molecule's shape for binding to enzyme active sites or cellular receptors, which are highly stereospecific.

Fig 2. Non-planar relationship between the aromatic rings.

Supramolecular Architecture: Beyond the Single Molecule

The overall crystal structure is defined by how individual molecules pack together, a process governed by a network of non-covalent intermolecular interactions. In the crystal of **4-(4-Methoxyphenyl)benzaldehyde**, the packing is directed by a combination of weak hydrogen bonds and π -interactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- C-H \cdots O Hydrogen Bonds: Weak hydrogen bonds form between the hydrogen atoms of the aromatic rings (C-H) and the oxygen atoms of the aldehyde and methoxy groups of neighboring molecules.
- C-H \cdots π Interactions: Additional stability is conferred by interactions where C-H bonds from one molecule are directed towards the electron-rich face of an aromatic ring on an adjacent molecule.

These interactions collectively link the molecules into supramolecular layers that extend in the crystallographic bc plane.[\[1\]](#)[\[2\]](#)[\[3\]](#) This layered arrangement is a key feature of the crystal's architecture. Understanding this packing is vital for predicting material properties like cleavage planes and dissolution behavior.

Fig 3. Conceptual model of intermolecular packing forces.

Implications and Future Directions

The detailed structural elucidation of **4-(4-Methoxyphenyl)benzaldehyde** provides critical insights for its application.

- For Materials Science: The defined crystal packing and non-planar molecular structure can be correlated with bulk properties. Furthermore, this structure serves as a baseline for studying polymorphism—the existence of different crystalline forms of the same compound.[\[6\]](#) Different polymorphs can exhibit varied properties, and identifying them is crucial for consistent product performance.
- For Drug Development: The rigid, non-planar conformation revealed by SC-XRD provides a precise 3D model for computational studies, such as molecular docking.[\[7\]](#) This allows

researchers to predict how the molecule might interact with a biological target. The identified hydrogen bonding sites (the oxygen atoms) are key features that can be exploited in designing analogues with improved binding affinity and specificity.

Conclusion

The crystal structure of **4-(4-Methoxyphenyl)benzaldehyde** has been definitively characterized through single-crystal X-ray diffraction. The synthesis via nucleophilic aromatic substitution followed by a controlled slow evaporation crystallization yields high-quality crystals necessary for such analysis. The structure reveals a molecule with a significant twist between its two aromatic rings, resulting in a non-planar conformation. The crystal packing is stabilized by a network of weak C-H…O hydrogen bonds and C-H…π interactions, which organize the molecules into distinct supramolecular layers. This detailed structural knowledge provides an authoritative foundation for scientists in materials research and drug development, enabling a deeper understanding of structure-property relationships and facilitating rational molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Applications of X-Ray Single Crystal Diffraction to Structure Determin" by Bih- Lian Huang [openprairie.sdstate.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [crystal structure of 4-(4-Methoxyphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586496#crystal-structure-of-4-4-methoxyphenylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com